molecular formula C15H13F3N2O2S B2414332 N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478067-86-6

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2414332
CAS No.: 478067-86-6
M. Wt: 342.34
InChI Key: NXHZPCLTOGDBIE-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the amide bond is formed using reagents like thionyl chloride and ammonia.

    Introduction of the Furylmethyl Group: This step involves the alkylation of the nicotinamide core with a furylmethyl halide under basic conditions.

    Attachment of the Trifluorobutenyl Sulfanyl Group: The final step includes the thiol-ene reaction between a thiol derivative and a trifluorobutenyl halide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nicotinamide or furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of specific receptors, affecting cellular signaling pathways.

    Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.

    Furylmethyl Compounds: Molecules containing the furylmethyl group, such as furylmethyl ketones.

    Trifluorobutenyl Sulfanyl Compounds: Compounds with similar trifluorobutenyl sulfanyl groups.

Uniqueness

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (CAS: 478067-86-6) is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structure combines a furylmethyl group with a trifluorobutenyl sulfanyl moiety, which contributes to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H13F3N2O2S
Molar Mass342.34 g/mol
IUPAC NameN-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
CAS Number478067-86-6

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes by binding to their active sites. For instance, similar nicotinamide derivatives have been shown to interact with sirtuins, a family of enzymes involved in cellular regulation and metabolism .

2. Receptor Modulation:

  • It could modulate the activity of receptors related to various signaling pathways. This mechanism is critical in understanding its potential therapeutic effects on metabolic disorders and cancer.

3. Gene Expression Regulation:

  • The compound might influence gene expression by interacting with transcription factors or other regulatory proteins, potentially leading to altered cellular responses.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

1. Antitumor Activity:

  • Some nicotinamide derivatives have demonstrated cytotoxic effects against tumor cell lines. For example, studies on related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells .

2. Antimicrobial Properties:

  • The compound may possess antimicrobial activity similar to other nicotinamide derivatives that have been reported to exhibit anti-H. pylori and urease inhibitory activities . This suggests potential applications in treating infections.

3. Anti-inflammatory Effects:

  • Compounds in this class have been investigated for their anti-inflammatory properties, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Cytotoxicity Assays:
    • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various pathways, including oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Efficacy:
    • A study evaluating the antimicrobial properties of related compounds found significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-12(13(17)18)5-8-23-15-11(4-1-6-19-15)14(21)20-9-10-3-2-7-22-10/h1-4,6-7H,5,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZPCLTOGDBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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